N-(pyrrolidin-3-yl)pyridazin-3-amine
Description
N-(pyrrolidin-3-yl)pyridazin-3-amine is a heterocyclic compound comprising a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 3-position with an amine group linked to a pyrrolidine moiety (a five-membered saturated ring containing one nitrogen atom). Potential applications include medicinal chemistry, as structurally related pyrrolidine-pyridazine hybrids exhibit antibacterial and kinase-inhibitory activities .
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
N-pyrrolidin-3-ylpyridazin-3-amine |
InChI |
InChI=1S/C8H12N4/c1-2-8(12-10-4-1)11-7-3-5-9-6-7/h1-2,4,7,9H,3,5-6H2,(H,11,12) |
InChI Key |
QKFGSWLKXQZSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=NN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-3-yl)pyridazin-3-amine typically involves the reaction of pyridazine derivatives with pyrrolidine. One common method includes the use of pyridazine-3-amine as a starting material, which is then reacted with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-3-yl)pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyrrolidin-3-yl)pyridazin-3-one, while substitution reactions can produce various N-substituted pyridazin-3-amines .
Scientific Research Applications
N-(pyrrolidin-3-yl)pyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(pyrrolidin-3-yl)pyridazin-3-amine, highlighting differences in substituents, molecular properties, and biological activities:
Structural and Functional Insights:
- Pyrrolidine vs. Piperazine Substituents : The replacement of pyrrolidine with piperazine (as in ) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and altering pharmacokinetic properties such as solubility and membrane permeability .
- Chloro vs. Methyl groups, by contrast, may enhance metabolic stability .
- Core Heterocycle Variation: Quinoxaline derivatives () exhibit broader π-conjugation, which can enhance intercalation with DNA or proteins, contributing to antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
